molecular formula C17H14BrN3O2S B2477043 2-bromo-5-methoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide CAS No. 2034397-52-7

2-bromo-5-methoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide

Cat. No. B2477043
CAS RN: 2034397-52-7
M. Wt: 404.28
InChI Key: OBUFDJUMHKINEM-UHFFFAOYSA-N
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Description

2-bromo-5-methoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide is a chemical compound that belongs to the class of benzamides. It has gained significant attention in scientific research due to its potential therapeutic applications. In

Scientific Research Applications

Practical Synthesis and Applications

A practical synthesis method has been developed for an orally active CCR5 antagonist, which involves the synthesis of a related compound through esterification and an intramolecular Claisen type reaction. This method, which includes steps such as bromination and amidation, could potentially be applied to the synthesis of 2-bromo-5-methoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide for exploring its applications as a CCR5 antagonist or other biological targets (Ikemoto et al., 2005).

Reaction Mechanisms and Transformations

The reactions of brominated benzolactone/lactam with 4-methoxythiobenzamide and thiourea under mildly basic conditions have been explored, leading to various products depending on the reactants and conditions. Such studies can shed light on the reactivity and potential transformations of 2-bromo-5-methoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide, providing insights into its potential utility in synthesizing novel compounds with therapeutic applications (Kammel et al., 2015).

Electronic and Nonlinear Optical Properties

The synthesis and DFT calculations of related compounds, such as 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, have been explored to understand their electronic and nonlinear optical properties. Such studies are crucial for the development of materials with specific electronic properties for applications in electronics and photonics. The methodologies and insights from these studies could be applicable to understanding the properties of 2-bromo-5-methoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide and exploiting its potential in material science (Ahmad et al., 2021).

Antidopaminergic Properties

Studies on related benzamides have revealed their potential as antipsychotic agents due to their antidopaminergic properties. These studies involve the synthesis and evaluation of benzamides for their affinity towards dopamine receptors and their effects on behavioral responses in animal models. Insights from such research can guide the investigation of 2-bromo-5-methoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide for neuropsychiatric applications (Högberg et al., 1990).

Molecular Interactions and Crystal Structure

The study of molecular interactions and crystal structures of antipyrine-like derivatives provides valuable information on the hydrogen bonding patterns, π-interactions, and overall molecular conformation. Such structural insights are crucial for understanding the interaction of similar compounds with biological targets or within materials, informing the potential applications of 2-bromo-5-methoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide in drug design or material science (Saeed et al., 2020).

properties

IUPAC Name

2-bromo-5-methoxy-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2S/c1-23-11-4-5-13(18)12(9-11)17(22)21-10-14-16(20-7-6-19-14)15-3-2-8-24-15/h2-9H,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUFDJUMHKINEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2=NC=CN=C2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-5-methoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide

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